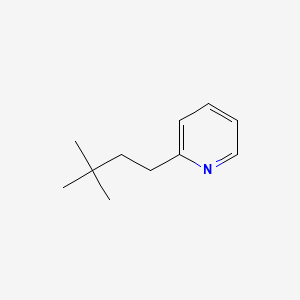

2-(3,3-Dimethylbutyl)pyridine

Vue d'ensemble

Description

“2-(3,3-Dimethylbutyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are aromatic heterocyclic compounds that contain a nitrogen atom in a six-membered ring .

Synthesis Analysis

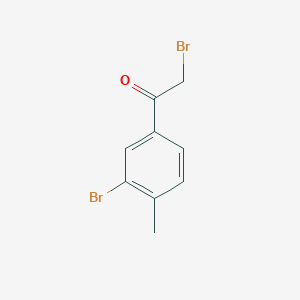

The synthesis of pyridine derivatives, including “this compound”, involves various methods. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a 3,3-dimethylbutyl group attached to it . Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom .

Chemical Reactions Analysis

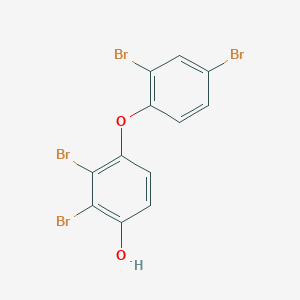

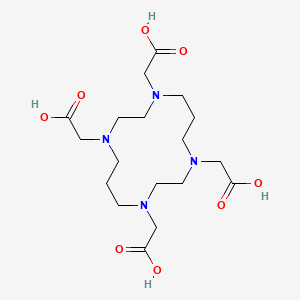

Pyridine derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides . They can also undergo C-4-H alkylation with alkyl halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, melting point, boiling point, and density . Pyridines generally have unique physical properties compared to benzene, such as a higher boiling point and miscibility with water .

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

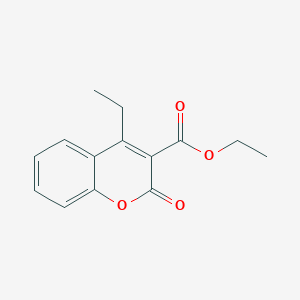

- Synthesis of Pyrano[3,4-c]pyridines : Research involving pyridine derivatives, such as 3,3-dimethyl-6-oxopyrano[3,4-c]pyridines, has shown significant pharmacological activities. For instance, a study by Sirakanyan et al. (2021) reported the synthesis of these compounds and their properties, including potent antiplatelet and vasodilatory activity. Notably, one of the compounds, an 8-methyl derivative, demonstrated an antiplatelet effect with an IC50 value twice as low as acetylsalicylic acid, suggesting its potential as a potent inhibitor of platelet aggregation (Sirakanyan et al., 2021).

Chemical Synthesis and Characterization

Synthesis of Novel Heterocycles : Metwally et al. (2008) explored the use of pyridine derivatives in synthesizing new heterocycles of pharmaceutical interest. They demonstrated the reactivity of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine with various compounds to produce novel ring systems, indicative of the versatility of pyridine derivatives in creating complex and potentially useful molecular structures (Metwally et al., 2008).

Structural Characterization : The structural characterization of pyridine derivatives, such as the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, has been a subject of study. Chernov'yants et al. (2011) investigated this interaction, demonstrating the formation of complex structures and providing insights into the reactivity and potential applications of these compounds in various fields (Chernov'yants et al., 2011).

Biological and Pharmaceutical Research

Neurotropic Activities : Research on pyridine derivatives, such as the synthesis of 6,8-diamino derivatives of pyrano[3,4-c]pyridines, has also included investigating their neurotropic activities. Paronikyan et al. (2016) synthesized new diamino derivatives and evaluated their properties in various pharmacological tests, demonstrating their potential in treating neurological disorders (Paronikyan et al., 2016).

Antituberculosis Activity : The effectiveness of pyridine derivatives against tuberculosis strains, including multi-drug-resistant strains, has been demonstrated. Moraski et al. (2011) synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides and found that several of these compounds showed potent activity against various TB strains. This research suggests the potential of these compounds in developing new antituberculosis drugs (Moraski et al., 2011).

Mécanisme D'action

While the specific mechanism of action for “2-(3,3-Dimethylbutyl)pyridine” is not mentioned in the search results, pyrimidines, a class of compounds related to pyridines, have been shown to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle “2-(3,3-Dimethylbutyl)pyridine” with care, using appropriate safety measures.

Orientations Futures

Future research on “2-(3,3-Dimethylbutyl)pyridine” and related compounds could focus on developing new synthesis methods, exploring their pharmacological effects, and improving their safety profiles . The development of new pyridine analogs with enhanced activities and minimal toxicity is also a promising direction .

Propriétés

IUPAC Name |

2-(3,3-dimethylbutyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)8-7-10-6-4-5-9-12-10/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKWYRGEQAXLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene](/img/structure/B3274197.png)